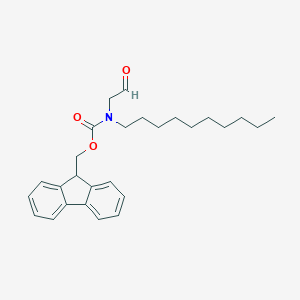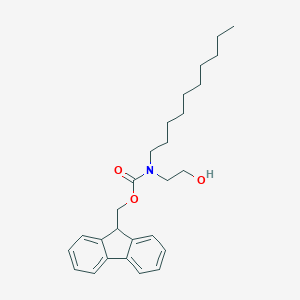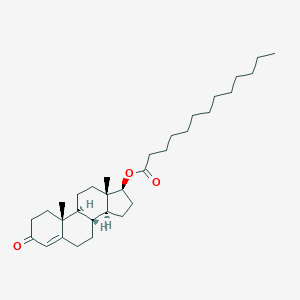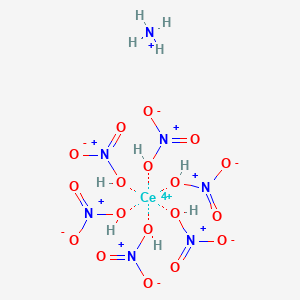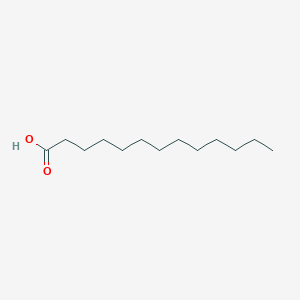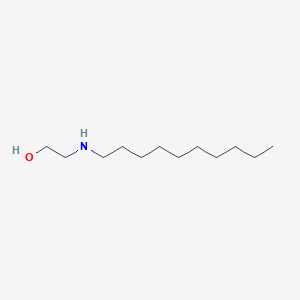![molecular formula C7H14N2 B123427 Octahydro-1H-cyclopenta[b]pyrazine CAS No. 154393-81-4](/img/structure/B123427.png)
Octahydro-1H-cyclopenta[b]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octahydro-1H-cyclopenta[b]pyrazine, also known as tetrahydropyrazine, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This cyclic organic compound is a heterocyclic amine that contains a pyrazine ring and is commonly used in pharmaceutical and chemical industries.
Mecanismo De Acción
The mechanism of action of Octahydro-1H-cyclopenta[b]pyrazine is still not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine. It has also been shown to have anxiolytic and sedative effects.
Efectos Bioquímicos Y Fisiológicos
Octahydro-1H-cyclopenta[b]pyrazine has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are associated with various diseases such as Alzheimer's disease, Parkinson's disease, and cardiovascular disease. It has also been shown to have neuroprotective effects and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Octahydro-1H-cyclopenta[b]pyrazine is its versatility in laboratory experiments. It can be easily synthesized and used as a building block for the synthesis of various drugs and compounds. However, its limitations include its low solubility in non-polar solvents and its potential toxicity at high doses.
Direcciones Futuras
There are various future directions for research on Octahydro-1H-cyclopenta[b]pyrazine. One direction is to further investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as an anticancer agent. Additionally, research can focus on improving its solubility and reducing its potential toxicity.
Conclusion
In conclusion, Octahydro-1H-cyclopenta[b]pyrazine is a versatile compound that has gained significant attention in the scientific community due to its unique properties and potential applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations.
Métodos De Síntesis
The synthesis of Octahydro-1H-cyclopenta[b]pyrazine can be achieved through various methods, including the reaction of 1,2-diaminocyclopentane with formaldehyde in the presence of a catalyst, or the reaction of 1,2-diaminocyclopentane with acetaldehyde in the presence of a reducing agent. Another method involves the reaction of 1,2-diaminocyclopentane with maleic anhydride in the presence of a catalyst. The product of these reactions is a white crystalline solid that is soluble in water and polar solvents.
Aplicaciones Científicas De Investigación
Octahydro-1H-cyclopenta[b]pyrazine has been extensively studied for its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. In the pharmaceutical industry, it is used as a building block for the synthesis of various drugs, including antipsychotic agents, antidepressants, and anti-inflammatory agents. It has also been shown to have antimicrobial, antifungal, and antiviral properties.
Propiedades
IUPAC Name |
2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-2-6-7(3-1)9-5-4-8-6/h6-9H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWGVEJBTWMJEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)NCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octahydro-1H-cyclopenta[b]pyrazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methoxy-1,2,4,9-tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane]](/img/structure/B123344.png)
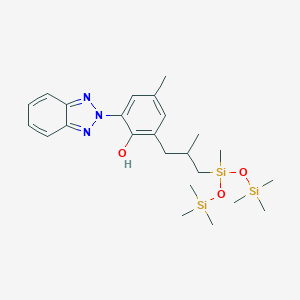

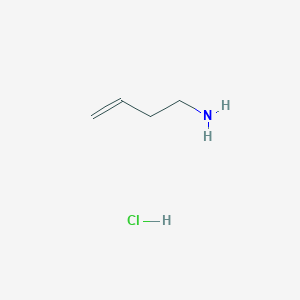
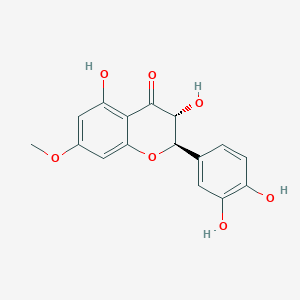

![Disodium;2-[[4-[2-(1,3-benzothiazol-2-yl)-3-[4-[4-[3-(1,3-benzothiazol-2-yl)-5-[4-[bis(2-sulfonatoethyl)carbamoyl]phenyl]tetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]tetrazol-3-ium-5-yl]benzoyl]-(2-sulfonatoethyl)amino]ethanesulfonate](/img/structure/B123357.png)
